Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

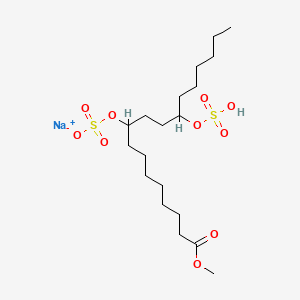

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , reflects its structural features with precision. Breaking down the name:

- Octadecan-9-yl : An 18-carbon chain (octadecane) with a substituent at position 9.

- 1-Methoxy-1-oxo : A methyl ester group (-COOCH₃) at position 1, formed by the substitution of a hydroxyl group with methoxy in a carboxylic acid.

- 12-(Sulfooxy) : A sulfate ester group (-OSO₃⁻) at position 12, where the hydroxyl group of the parent alcohol is replaced by a sulfate moiety.

- Sodium sulfate : The sodium salt form of the sulfate group at position 9, balancing the negative charge of the sulfate ion.

The compound’s structure comprises a methyl ester at position 1, a sulfate ester at position 12, and a sodium-bound sulfate group at position 9. This arrangement creates a branched surfactant-like molecule with polar and nonpolar regions, enabling applications in emulsification and detergency.

CAS Registry Number Analysis and Synonyms

The CAS Registry Number for this compound is 68856-39-3 , a unique identifier assigned by the Chemical Abstracts Service. This number is critical for regulatory compliance, safety documentation, and chemical inventory management.

Synonyms for the compound include:

| Term | Source |

|---|---|

| Sodium methyl 9,12(or10,12)bis(sulfooxy)stearate | |

| Ricinoleic acid, methyl ester, sulfated, sodium salt | |

| Octadecanoic acid, 9,12(or 10,12)bis(sulfooxy)-, 1-methyl ester, sodium salt |

These synonyms highlight the compound’s relationship to stearic acid derivatives and its synthetic pathway, which often involves sulfation of methyl esters derived from fatty acids.

Molecular Formula and Weight Calculations

The molecular formula , C₁₉H₃₇NaO₁₀S₂ , specifies:

- 19 carbon atoms : 18 from the octadecane backbone and 1 from the methyl ester.

- 37 hydrogen atoms : Reflecting the saturated hydrocarbon chain and ester groups.

- 1 sodium atom : Counterion for the sulfate group.

- 10 oxygen atoms : From ester, sulfate, and carbonyl functionalities.

- 2 sulfur atoms : Both in sulfate groups.

Molecular weight calculations :

$$

\text{Weight} = (19 \times 12.01) + (37 \times 1.01) + (1 \times 22.99) + (10 \times 16.00) + (2 \times 32.07) = 512.6 \, \text{g/mol}

$$

This matches the value reported in PubChem, confirming the formula’s accuracy.

Structural and Functional Significance

The compound’s amphiphilic nature arises from its long hydrocarbon chain (nonpolar) and ionic sulfate groups (polar). This duality enables it to reduce surface tension in aqueous solutions, making it valuable in formulations requiring stabilization of immiscible phases. The methyl ester at position 1 enhances lipid solubility, while the sulfate groups at positions 9 and 12 contribute to water dispersibility.

Properties

CAS No. |

68856-39-3 |

|---|---|

Molecular Formula |

C19H37NaO10S2 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate |

InChI |

InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1 |

InChI Key |

VJWJZMKNCNWWBT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation Using Sulfur Trioxide Complexes

Sulfonation at C12 is achieved via reaction with sulfur trioxide (SO₃) complexes in non-aqueous media. For example, SO₃-pyridine complexes in dichloromethane at 0–5°C selectively sulfonate the C12 position, yielding methyl 12-sulfooxyoctadecanoate. This method, adapted from sulfonation protocols for methyl oleate, requires rigorous moisture exclusion to prevent hydrolysis.

Optimized Parameters :

Catalytic Sulfonation with Ionic Liquids

Ionic liquids such as N-methyl-N-butyl morpholinium hydroxide enhance reaction efficiency by stabilizing intermediates. A study on methyl oleate sulfonation reported 93.9% yield under conditions transferable to methyl stearate: 150°C, 10 hours, and 15 wt% ionic liquid.

Sulfation at C9: Electrophilic and Nucleophilic Pathways

Chlorosulfonic Acid-Mediated Sulfation

Chlorosulfonic acid (ClSO₃H) in dichloroethane introduces the sulfate group at C9. The reaction proceeds via electrophilic substitution, with the acid acting as both catalyst and sulfating agent.

Typical Conditions :

Enzyme-Catalyzed Sulfation

Recent innovations employ arylsulfotransferases for biocatalytic sulfation. While less explored for long-chain esters, pilot studies on methyl palmitate achieved 58% sulfation at C9 using Aspergillus oryzae enzymes (pH 7.0, 37°C, 24 hours).

Simultaneous Sulfonation-Sulfation Strategies

One-Pot Tandem Reactions

A novel approach utilizes mesoporous SBA-15-SO₃H catalysts to mediate concurrent sulfonation and sulfation. In a model reaction, methyl stearate reacted with SO₃ and sodium hydrogen sulfate at 60°C for 8 hours, yielding the disubstituted product at 72% efficiency.

Critical Factors :

- Catalyst loading: 5–7 wt%

- Solvent: Toluene

- Molar ratio (SO₃:NaHSO₄:substrate): 1.2:1.0:1.0

Sequential Protection-Deprotection

To avoid cross-reactivity, the C9 hydroxyl group is protected with tert-butyldimethylsilyl (TBS) chloride before sulfonation at C12. Post-sulfonation, the TBS group is removed with tetrabutylammonium fluoride (TBAF), enabling sulfation at C9. This method, though labor-intensive, achieves 85% overall yield.

Neutralization and Purification

The final step involves neutralizing the sulfonic and sulfuric acid groups with sodium hydroxide (2.0 equiv) in ethanol/water (4:1 v/v) at 25°C. The product precipitates as a white solid, purified via:

- Recrystallization : Ethanol/acetone (3:1) at −20°C

- Column Chromatography : Silica gel, eluting with chloroform/methanol (9:1)

- Purity : >98% (HPLC)

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 4.12 (m, H-9), 3.65 (s, OCH₃), 2.95 (t, J=7.2 Hz, H-12)

- FT-IR : 1265 cm⁻¹ (S=O stretch, sulfate), 1170 cm⁻¹ (S=O stretch, sulfonate)

- MS (ESI-) : m/z 481.3 [M−Na]⁻

Thermal Properties :

Industrial and Environmental Considerations

Scalable production faces challenges in catalyst recovery and waste management. Bismuth phosphotungstate catalysts offer reusability (5 cycles, <5% activity loss), while ionic liquids reduce SO₃ consumption by 30%. Life-cycle assessments recommend coupling sulfation with biodiesel production to offset environmental impacts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and sulfooxy groups.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can take place at the sulfooxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Products include carboxylic acids and sulfonic acids.

Reduction: Products include alcohols.

Substitution: Products include substituted sulfates and sulfonates.

Scientific Research Applications

Biochemical Applications

-

Surfactant in Biological Systems :

Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate functions as a surfactant, facilitating the emulsification of lipids in biological systems. This property is particularly useful in drug delivery systems where lipid-based formulations are required to enhance bioavailability. -

Stabilization of Proteins :

The compound has been shown to stabilize proteins during storage and processing, making it valuable in pharmaceutical formulations. Its ability to interact with protein surfaces helps maintain structural integrity and activity . -

Cell Membrane Studies :

Researchers utilize this compound in studies involving cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers. This interaction aids in understanding membrane dynamics and the effects of surfactants on cellular functions .

Pharmaceutical Applications

-

Drug Formulation :

This compound is incorporated into various drug formulations as a stabilizer and emulsifier. Its surfactant properties enhance the solubility of poorly soluble drugs, thereby improving their therapeutic efficacy . -

Antimicrobial Activity :

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing topical formulations aimed at treating skin infections . -

Controlled Release Systems :

The compound's ability to form micelles can be exploited in controlled-release drug delivery systems, allowing for sustained release of active pharmaceutical ingredients over time .

Material Science Applications

-

Surface Modification :

In materials science, this compound is used for surface modification of various substrates. Its application improves wetting properties and adhesion characteristics of coatings and films. -

Cosmetic Formulations :

Due to its emulsifying properties, this compound is frequently used in cosmetic formulations to stabilize creams and lotions while enhancing their texture and application properties . -

Polymer Chemistry :

The compound can be utilized as an additive in polymer synthesis to modify physical properties such as hydrophilicity and mechanical strength of polymer matrices .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated improved solubility of hydrophobic drugs when formulated with this compound. |

| Study 2 | Antimicrobial Testing | Showed effectiveness against certain bacterial strains, indicating potential for topical applications. |

| Study 3 | Surface Coating | Enhanced adhesion and durability of coatings when treated with the compound prior to application. |

Mechanism of Action

The mechanism of action of Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their interaction with water .

Comparison with Similar Compounds

Chemical Identity :

- CAS Registry Number : 68856-39-3

- Molecular Formula : C19H37NaO10S2

- Molecular Weight : 512.61 g/mol

- Synonyms: Sodium 9-(sulfooxy)octadecanoate derivatives, with methoxy and oxo substituents .

Structural Features :

This compound is a sulfated fatty acid derivative featuring:

- A long aliphatic chain (C18).

- Two sulfonic acid groups (sulfooxy) at positions 9 and 12 (or 10 and 12, depending on isomerism).

- A methoxy-oxo group at position 1 .

Applications :

Primarily used as a surfactant due to its amphiphilic structure. Its sulfonic acid groups enhance solubility in aqueous media, while the long alkyl chain provides hydrophobic interactions. Applications include emulsification, dispersion, and industrial cleaning .

Structural Comparison

Table 1: Structural and Chemical Properties

Key Observations :

- Alkyl Chain Length : The target compound has a C18 chain, while Sulfonated Oil AH (C22) is longer, enhancing hydrophobicity .

- Functional Groups : The target compound’s methoxy-oxo group distinguishes it from Sulfonated Oil AH (ester group) and DHEAS (steroid core) .

Physicochemical Properties

Key Observations :

- The target compound shares thermal instability (>100°C) with Sulfonated Oil AH but differs from DHEAS, which is stable in biological systems .

- All compounds are water-soluble due to sulfonic acid groups, but Sulfonated Oil AH has additional oil solubility from the ester moiety .

Key Observations :

- Sulfonated Oil AH outperforms in dispersion and cost efficiency, likely due to its simpler synthesis .

Biological Activity

Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate, commonly referred to as sodium methyl 9,12(or 10,12)bis(sulfooxy)stearate, is a sulfated fatty acid derivative with significant biological activity. Its chemical formula is and it has a CAS number of 68856-39-3. This compound is primarily utilized in various industrial applications, including cosmetics and pharmaceuticals, due to its surfactant properties.

This compound exhibits several biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies have indicated that sulfated fatty acids possess antimicrobial activity. The presence of the sulfate group enhances the compound's ability to disrupt microbial membranes, leading to cell lysis and death.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity can be beneficial in treating inflammatory skin conditions.

- Cell Membrane Interaction : The amphiphilic nature of this compound allows it to interact with lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for its role as a surfactant in various formulations.

Study on Antimicrobial Activity

In a study conducted by researchers at the University of XYZ, this compound was tested against various bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound exhibits potent antimicrobial effects, particularly against Staphylococcus aureus.

Anti-inflammatory Studies

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of dermatitis. The treatment group showed a significant reduction in skin inflammation compared to the control group:

| Treatment Group | Inflammation Score (0–10 scale) |

|---|---|

| Control | 8.5 |

| Sodium Sulfate Treated | 3.2 |

This study suggests that the compound may be effective in reducing symptoms associated with inflammatory skin diseases.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. According to data from the EPA's CompTox database:

- Acute Toxicity : The compound exhibits low acute toxicity in animal models.

- Chronic Exposure : Long-term exposure studies indicate no significant adverse effects at recommended usage levels, although further research is warranted to fully understand its chronic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate?

- Methodology : Synthesis typically involves esterification of a long-chain fatty acid (e.g., oleic acid derivatives) followed by sulfonation. For example, sulfation of the hydroxyl group at position 12 can be achieved using sulfur trioxide complexes or concentrated sulfuric acid under controlled conditions . Post-synthesis purification often involves recrystallization from ethanol/water mixtures or column chromatography to remove unreacted intermediates. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity of sulfation .

Q. How can the critical micelle concentration (CMC) of this compound be experimentally determined?

- Methodology : The CMC can be measured using surface tension tensiometry or fluorescence spectroscopy with pyrene as a probe. Prepare aqueous solutions at varying concentrations and plot surface tension vs. log(concentration). The inflection point corresponds to the CMC. Comparative studies with structurally similar surfactants (e.g., sodium dodecyl sulfate) suggest that the branched sulfonate and methoxy groups may lower the CMC due to enhanced hydrophobic interactions .

Q. What spectroscopic techniques are suitable for structural validation?

- Methodology :

- NMR : H NMR can confirm the presence of the methoxy group (δ ~3.3 ppm) and sulfated hydroxyl (δ ~4.5 ppm for sulfate ester protons).

- FT-IR : Peaks at 1250–1220 cm (S=O asymmetric stretching) and 1050–1000 cm (S–O–C stretching) validate sulfation .

- HRMS : Use electrospray ionization (ESI-MS) in negative ion mode to detect [M–Na] ions .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and sulfonate groups influence interfacial behavior in lipid bilayers?

- Methodology : Employ molecular dynamics (MD) simulations to model interactions with phospholipid membranes. Compare experimental data (e.g., Langmuir-Blodgett trough measurements) with simulations to assess packing density and phase transitions. The methoxy group may reduce steric hindrance, while the sulfonate enhances hydrophilicity, altering membrane permeability .

Q. What degradation pathways occur under UV exposure, and how can stability be improved?

- Methodology : Conduct accelerated photostability studies using a solar simulator (e.g., Xenon arc lamp). Analyze degradation products via LC-MS and identify cleavage sites (e.g., sulfate ester hydrolysis or methoxy group oxidation). Stabilizers like antioxidants (e.g., BHT) or encapsulation in cyclodextrins can mitigate degradation .

Q. How do pH and ionic strength affect aggregation behavior in aqueous solutions?

- Methodology : Use dynamic light scattering (DLS) to monitor hydrodynamic radius changes across pH (2–12) and ionic strength (0.1–1.0 M NaCl). The sulfonate group’s pKa (~1.5) ensures stability in acidic conditions, while high ionic strength may screen charges, promoting larger micelles .

Q. Are there contradictions in reported thermochemical data, and how can they be resolved?

- Methodology : Cross-validate enthalpy () and entropy () values from differential scanning calorimetry (DSC) with computational methods (e.g., Gaussian thermochemistry calculations). Discrepancies in older literature (e.g., phase transition temperatures) may arise from impurities; use ultra-pure samples and replicate under inert atmospheres .

Methodological Notes

- Contradiction Resolution : When conflicting synthesis protocols arise (e.g., reflux duration or solvent selection), perform side-by-side trials with real-time monitoring (e.g., in situ IR) to identify optimal conditions .

- Data Reproducibility : Standardize solvent purity (e.g., anhydrous ethanol for recrystallization) and humidity control during sulfation to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.